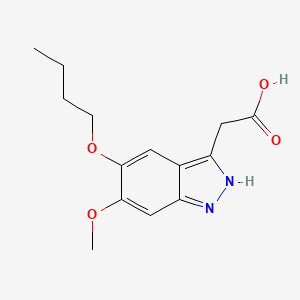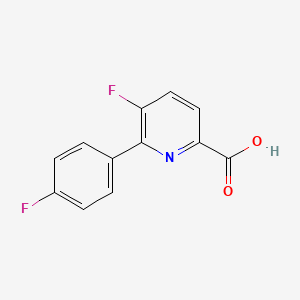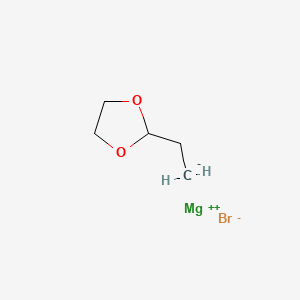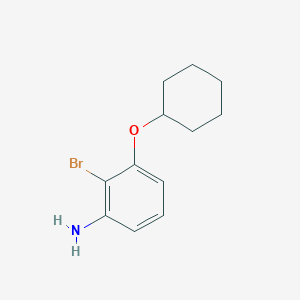
2-Bromo-3-(cyclohexyloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(cyclohexyloxy)aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom and a cyclohexyloxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(cyclohexyloxy)aniline typically involves the bromination of 3-(cyclohexyloxy)aniline. One common method is to react 3-(cyclohexyloxy)aniline with bromine or a brominating agent such as copper(II) bromide (CuBr2) in a suitable solvent like tetrahydrofuran (THF) under controlled conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of environmentally friendly solvents and recyclable catalysts can further enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(cyclohexyloxy)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products like 2-azido-3-(cyclohexyloxy)aniline or 2-thiocyanato-3-(cyclohexyloxy)aniline.
Oxidation: Products like 2-bromo-3-(cyclohexyloxy)nitrobenzene.
Reduction: Products like 3-(cyclohexyloxy)aniline.
Scientific Research Applications
2-Bromo-3-(cyclohexyloxy)aniline has several applications in scientific research:
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(cyclohexyloxy)aniline depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The bromine atom and the cyclohexyloxy group can interact with various molecular targets, influencing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromoaniline: Similar in structure but lacks the cyclohexyloxy group, making it less bulky and potentially less selective in certain reactions.
3-(Cyclohexyloxy)aniline:
Uniqueness
2-Bromo-3-(cyclohexyloxy)aniline is unique due to the presence of both the bromine atom and the cyclohexyloxy group. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and other applications .
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-bromo-3-cyclohexyloxyaniline |
InChI |
InChI=1S/C12H16BrNO/c13-12-10(14)7-4-8-11(12)15-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,14H2 |
InChI Key |
SVYFIMLTZRQLQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


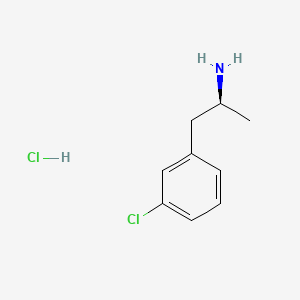
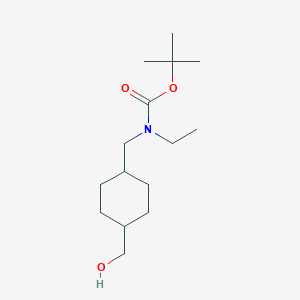
![N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide](/img/structure/B15092146.png)
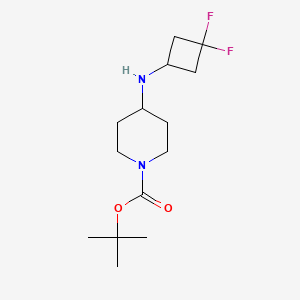
![7-Amino-13,14-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-one](/img/structure/B15092161.png)

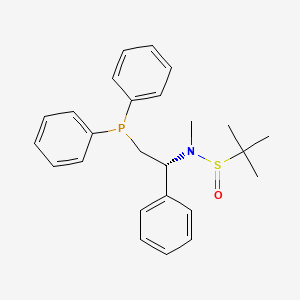
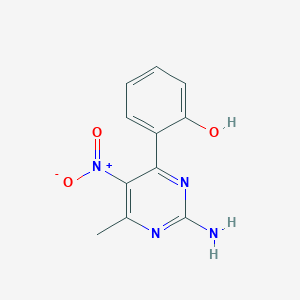
![Propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15092185.png)
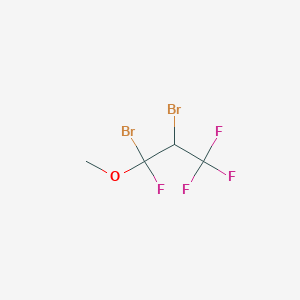
![N-(2-amino-1,2-diphenylethyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B15092194.png)
